(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a thiophen-3-ylmethyl halide under basic conditions.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The thiophen-3-ylmethyl group can participate in electrophilic substitution reactions, introducing various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, modulating their activity. The thiophene ring and pyrrolidine moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(phenylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a phenyl group instead of a thiophene ring.
(2S,4R)-4-(pyridylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: Contains a pyridyl group instead of a thiophene ring.
Uniqueness
The presence of the thiophen-3-ylmethyl group in (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride imparts unique electronic and steric properties, influencing its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
IUPAC Name |
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7;/h1-2,6,8-9,11H,3-5H2,(H,12,13);1H/t8-,9+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBKFAJNTXLHH-RJUBDTSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CSC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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